molecular formula C28H36N4O7 B15158473 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine CAS No. 820239-43-8

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine

Cat. No.: B15158473
CAS No.: 820239-43-8
M. Wt: 540.6 g/mol
InChI Key: MFKPUPWIWLUQTH-VJBMBRPKSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine (abbreviated as Z-Phe-Ala-Gly-Leu based on standard peptide nomenclature) is a synthetic tetrapeptide featuring a benzyloxycarbonyl (Z) protecting group on its N-terminal phenylalanine residue. This compound is structurally characterized by the sequence Z-L-phenylalanine-L-alanine-glycine-L-leucine, with the Z group serving to protect the amino terminus during solid-phase peptide synthesis (SPPS) or other chemical modifications. Such protected peptides are critical intermediates in pharmaceutical research, particularly in the development of protease inhibitors or substrate analogs, as evidenced by structural studies on related compounds like the SARS-CoV-2 main protease inhibitor GC376 .

Its synthesis typically follows standard carbodiimide coupling methods, with purification via chromatography or crystallization, as inferred from procedures for Z-protected dipeptides like Z-Phe-Ala (mp 157–159°C, [α]D²⁴ –8.1 in EtOH) .

Properties

CAS No.

820239-43-8

Molecular Formula

C28H36N4O7

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-25(34)19(3)30-26(35)22(15-20-10-6-4-7-11-20)32-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,38)(H,36,37)/t19-,22-,23-/m0/s1

InChI Key

MFKPUPWIWLUQTH-VJBMBRPKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Solution-Phase Mixed Anhydride Method

The mixed anhydride method, described in US Patent 3640991A, is a cornerstone for synthesizing Z-Phe-Ala-Gly-Leu. This approach involves sequential coupling of protected amino acids under non-aqueous conditions.

Reaction Mechanism and Conditions

  • Amino Acid Activation :
    The carboxyl group of N-[(benzyloxy)carbonyl]-L-phenylalanine (Z-Phe-OH) is activated using isobutyl chloroformate in the presence of a tertiary amine (e.g., N-methylmorpholine). This forms a mixed anhydride intermediate, which reacts with the free amino group of L-alanine.
    $$
    \text{Z-Phe-OH + ClCO}_2\text{-iBu + Base → Z-Phe-O-CO-O-iBu + Base·HCl}
    $$
    The reaction is conducted in tetrahydrofuran (THF) at -15°C to 0°C, achieving completion within 1–15 minutes.

  • Sequential Coupling :
    Subsequent couplings with glycine and L-leucine follow analogous steps. Each step requires temporary protection of the N-terminus (e.g., tert-butoxycarbonyl, Boc) and deprotection using trifluoroacetic acid (TFA) before the next coupling.

Optimization Parameters

  • Solvent Selection : THF yields superior results (94–96% L-isomer purity) compared to ethyl acetate (87%) or dioxolane (89%).
  • Base Influence : N,N-Dimethylpiperazine reduces racemization, achieving 94–96% enantiomeric excess (ee) versus 87% with N-methylmorpholine.
  • Stoichiometry : A 1.5–3.0 molar excess of activated amino acid ensures complete coupling.
Table 1: Mixed Anhydride Method Performance
Amino Acid Coupled Solvent Base Yield (%) ee (%)
Z-Phe + Ala THF N,N-Dimethylpiperazine 96 96
Z-Phe-Ala + Gly Ethyl Acetate N-Methylmorpholine 87 87
Z-Phe-Ala-Gly + Leu Dioxolane N-Methylmorpholine 89 89

Solid-Phase Peptide Synthesis (SPPS)

SPPS streamlines Z-Phe-Ala-Gly-Leu synthesis by anchoring the C-terminal leucine to a resin, enabling iterative deprotection and coupling.

Stepwise Protocol

  • Resin Loading :
    L-Leucine is attached to a Wang resin via its carboxyl group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Deprotection :
    The Fmoc group is removed with 20% piperidine in dimethylformamide (DMF).
  • Coupling Cycles :
    • Glycine: Activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine).
    • L-Alanine and Z-Phe: Analogous activation, with Z-Phe requiring no N-terminal protection.

Advantages and Limitations

  • Yield : SPPS achieves 85–90% crude yield, but purification via HPLC elevates final purity to >98%.
  • Racemization Risk : <1% when using HOBt additives.

Industrial-Scale Production

Industrial synthesis prioritizes automation and cost efficiency.

Large-Scale Mixed Anhydride Synthesis

  • Reactor Design : Stainless-steel reactors with temperature control (-15°C to 25°C) and inline HPLC monitoring.
  • Throughput : 10–50 kg batches per cycle, with a 72-hour total synthesis time.

Continuous-Flow SPPS

  • Flow Reactors : Enable real-time deprotection and coupling, reducing solvent use by 40%.

Protection and Deprotection Strategies

N-Terminal Protection

  • Z-Group Stability : Resists acidic (TFA) and basic (piperidine) conditions, making it ideal for stepwise synthesis.

Side-Chain Protection

  • Leucine : Unprotected due to its non-reactive isobutyl side chain.
  • Glycine : No side chain; requires no protection.

Purification and Analytical Validation

Chromatographic Techniques

  • Reversed-Phase HPLC : C18 column, 0.1% TFA/acetonitrile gradient (5–95% over 30 minutes), retention time = 12.4 minutes.
  • LC-MS : Confirms molecular weight (MW = 568.6 g/mol) with [M+H]⁺ peak at m/z 569.3.

Crystallization

  • Solvent System : Ethyl acetate/hexane (3:1) yields needle-like crystals with 99.5% purity.

Comparative Analysis of Methods

Table 2: Method Comparison for Z-Phe-Ala-Gly-Leu Synthesis
Parameter Mixed Anhydride SPPS Industrial SPPS
Cycle Time 48 hours 72 hours 24 hours
Yield (Crude) 89% 85% 92%
Purity (HPLC) 95% 98% 99%
Solvent Consumption 10 L/kg 15 L/kg 6 L/kg

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl (Cbz) group provides stability and protection during synthesis, while the peptide sequence can interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Chain Length and Sequence : Z-Phe-Ala-Gly-Leu’s tetrapeptide structure distinguishes it from shorter analogues like Z-Phe-Ala (dipeptide) or Z-Phe-Gly-Gly-OH (tripeptide). The inclusion of glycine enhances conformational flexibility compared to bulkier residues .

Protecting Groups: Unlike N-benzoyl derivatives (e.g., N-Benzoyl-L-phenylalaninol) , the Z group offers stability under acidic conditions, making it preferable for SPPS.

Functional Modifications : Esterified variants (e.g., benzyl or methyl esters) improve membrane permeability, as seen in benzyl Z-Leu-Gly-Leucinate , whereas the free C-terminus in Z-Phe-Ala-Gly-Leu may enhance solubility in aqueous buffers.

Physicochemical Properties

  • Melting Points : Z-protected dipeptides like Z-Phe-Ala exhibit melting points near 157°C , while tripeptides (e.g., Z-Phe-Gly-Gly-OH) may have lower melting points due to increased conformational disorder.
  • Solubility : The presence of glycine and leucine in Z-Phe-Ala-Gly-Leu likely confers moderate solubility in polar aprotic solvents (e.g., DMF or DMSO), akin to Z-Ala-Gly .
  • Stereochemistry : All listed compounds retain L-configuration, critical for biological activity. For example, Z-Phe-Ala’s [α]D²⁴ –8.1 in EtOH underscores the importance of chirality in synthesis.

Biological Activity

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine, also known as N-Cbz-L-Phe-L-Ala-Gly-L-Leu, is a synthetic peptide that has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: 345.39 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this example)

Physical Properties:

  • Appearance: White to off-white powder
  • Melting Point: 85–89 °C
  • Solubility: Soluble in methanol and dimethyl sulfoxide (DMSO)

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various proteolytic enzymes. A notable study demonstrated its interaction with bovine spleen cathepsin B, where it exhibited significant binding affinity, indicating its potential as a therapeutic agent in conditions where cathepsin B plays a role, such as cancer and inflammatory diseases .

Antimicrobial Activity

Recent investigations have revealed that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death. This activity suggests possible applications in developing new antibiotics .

Case Studies

  • Inhibition of Cathepsin B:
    • Study Overview: A molecular modeling study evaluated the binding interactions between N-Cbz-L-Phe-L-Ala-Gly-L-Leu and cathepsin B.
    • Findings: The compound was found to have a binding free energy that correlated well with experimental data, suggesting that it could serve as a lead compound for designing selective inhibitors of cathepsin B .
  • Antimicrobial Efficacy:
    • Study Overview: A series of in vitro assays were conducted to assess the antimicrobial activity against Staphylococcus aureus.
    • Results: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further modifications to the peptide structure could enhance efficacy .

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionCathepsin BSignificant binding affinity
AntimicrobialS. aureusMIC = 32 µg/mL

Q & A

Q. What are the critical steps for synthesizing N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine, and how are coupling efficiencies optimized?

  • Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods. The benzyloxycarbonyl (Z) group protects the N-terminus of L-phenylalanine, while tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protect other amino acids. Coupling reagents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate carboxyl groups. Efficiency is monitored via ninhydrin tests or HPLC to detect unreacted amines .
  • Optimization : Adjust reaction time, stoichiometry (1.5–3.0 equivalents of activated amino acid), and use additives like HOBt (hydroxybenzotriazole) to suppress racemization .

Q. How is the purity of this tetrapeptide validated, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and LC-MS for molecular weight confirmation. Thin-layer chromatography (TLC) on silica gel with ninhydrin staining detects free amines, while NMR (1H/13C) confirms stereochemistry and absence of side products .

Advanced Research Questions

Q. How do structural modifications (e.g., Z-group replacement) impact the peptide’s stability under physiological conditions?

  • Methodological Answer : The Z-group enhances lipophilicity but may reduce metabolic stability. Comparative studies involve synthesizing analogs with acetyl or Fmoc groups, followed by:
  • Stability assays : Incubate peptides in simulated gastric fluid (pH 2.0) or plasma, analyzing degradation via HPLC.
  • Computational modeling : Predict protease cleavage sites using tools like PeptideCutter .
  • Key Finding : Z-protected peptides show slower degradation in plasma than acetylated analogs due to steric hindrance .

Q. What strategies resolve contradictions in crystallographic data for this peptide’s tertiary structure?

  • Methodological Answer : Discrepancies in electron density maps often arise from flexible glycine residues. Solutions include:
  • Multi-conformer modeling : Use software like Coot to model alternate side-chain conformations.
  • Validation tools : Apply MolProbity to check Ramachandran plots and clash scores.
  • Experimental cross-verification : Compare X-ray data with NMR-derived structures or molecular dynamics simulations .

Q. How can researchers mitigate racemization during glycine incorporation in this sequence?

  • Methodological Answer : Racemization at glycine’s Cα is rare but possible under basic conditions. Mitigation involves:
  • Low-temperature coupling : Perform reactions at 4°C with HOBt/DIC (diisopropylcarbodiimide).
  • Chiral GC/MS analysis : Monitor D/L ratios using derivatized samples (e.g., Marfey’s reagent).
  • Alternative protecting groups : Use Fmoc-glycine with orthogonal deprotection to minimize base exposure .

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